molecular formula C4H9ClN4 B2965368 Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride CAS No. 2344685-42-1

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No.: B2965368
CAS No.: 2344685-42-1
M. Wt: 148.59
InChI Key: VDOZVNPFMBMTHQ-UHFFFAOYSA-N
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Description

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chiral amine derivative featuring a 1,2,3-triazole ring substituted at the 4-position of an ethanamine backbone, formulated as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₄H₁₀ClN₄ (MW: 148.6 g/mol). The racemic nature implies equal proportions of both enantiomers, which may influence its biological activity and synthetic utility.

Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by amine functionalization and salt formation .

Properties

IUPAC Name

1-(2H-triazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOZVNPFMBMTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst. The resulting triazole ring is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. Purification steps such as crystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but typically involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole N-oxides, while substitution reactions could produce a wide range of functionalized triazole derivatives.

Scientific Research Applications

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Triazole Amine Chain Length Salt Form Notable Properties
Target Compound C₄H₁₀ClN₄ 148.6 None Ethyl (C2) Monohydrochloride Racemic mixture; moderate polarity
[1-(prop-2-en-1-yl)-1H-triazol-4-yl]methanamine HCl C₆H₁₁ClN₄ 186.7 Propenyl Methanamine (C1) Monohydrochloride Allyl group enables further functionalization
2-Methyl-1-(1H-triazol-4-yl)propan-1-amine HCl C₆H₁₃ClN₄ 176.6 Methyl Propanamine (C3) Monohydrochloride Increased lipophilicity due to C3 chain
(1H-Triazol-4-yl)methanamine HCl C₃H₈ClN₄ 134.6 None Methanamine (C1) Monohydrochloride Higher solubility; simpler structure
[1-(But-3-en-1-yl)-1H-triazol-4-yl]methanamine diHCl C₇H₁₄Cl₂N₄ 225.1 Butenyl Methanamine (C1) Dihydrochloride Enhanced aqueous solubility

Key Observations :

  • Substituents : Propenyl () and butenyl () groups introduce sites for chemical modification (e.g., thiol-ene reactions), while halogenated analogs (e.g., ) may enhance binding affinity.
  • Salt Form: Dihydrochloride salts () offer higher solubility than monohydrochlorides, critical for in vivo applications.

Biological Activity

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of triazole derivatives often involves their interaction with various enzymes and receptors. Specifically, this compound has been shown to inhibit carbonic anhydrase II, an enzyme that plays a critical role in regulating pH and fluid balance in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as a mixed-type inhibitor for xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced levels of uric acid in the body, providing therapeutic potential for conditions such as gout .
  • Antimicrobial Activity : Triazole derivatives have demonstrated significant antimicrobial properties against various pathogens. This includes antifungal activity through the disruption of fungal cell membrane integrity .

Research Findings

Numerous studies have investigated the biological activity of this compound and related compounds. Below are some notable findings:

Antimicrobial Studies

A study evaluated a series of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives and found that certain compounds exhibited potent xanthine oxidase inhibition with IC50 values significantly lower than allopurinol . This suggests that this compound may also possess similar or enhanced inhibitory effects.

Carbonic Anhydrase II Inhibition

Research has shown that triazole analogs exhibit varying degrees of inhibition against carbonic anhydrase II. For instance:

CompoundIC50 (µM)Reference
7b13.8
9e18.1
Acetazolamide18.2

These findings indicate that this compound could be a valuable lead compound for developing new carbonic anhydrase inhibitors.

Case Studies

In one case study focusing on the synthesis and evaluation of triazole derivatives, researchers highlighted the compound's ability to modulate enzyme activity effectively. The structure–activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance biological potency .

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